Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS 2682114-24-3): An Investigative Analysis of a Novel Pyridine Derivative
Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS 2682114-24-3): An Investigative Analysis of a Novel Pyridine Derivative
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS 2682114-24-3) is a pyridine derivative of emerging interest. This technical guide provides a comprehensive analysis based on available patent literature, focusing on its potential synthesis, characterization, and applications in medicinal chemistry. Given the compound's novelty, this document synthesizes foundational chemical principles with data from closely related analogues to offer a predictive and practical framework for researchers. We will explore a hypothesized synthetic pathway, detail robust analytical methods for structural verification and purity assessment, and discuss the potential utility of this scaffold in the development of therapeutic agents.
Introduction: The Significance of Substituted Pyridin-3-ols
Substituted pyridin-3-ol scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The electronic properties of the pyridine ring, combined with the hydrogen-bonding capability of the 3-hydroxyl group, make it a versatile platform for designing enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents. The introduction of a chlorine atom at the 4-position and a methoxycarbonyl group at the 5-position, as seen in Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate, offers additional points for molecular recognition and can significantly modulate the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability.
This guide focuses on the sodium salt form, which suggests an interest in improving aqueous solubility and suitability for pharmaceutical formulations. While public domain data on this specific CAS number is limited, analysis of related compounds in patent literature provides a strong basis for understanding its chemical nature and potential.
Hypothesized Synthesis and Mechanistic Rationale
Based on patent literature describing similar pyridine derivatives, a plausible synthetic route for Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate can be proposed. The following workflow is a hypothesized, yet chemically sound, approach that researchers can use as a starting point for laboratory synthesis.
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Synthesis of Methyl 4-chloro-3-hydroxypyridine-5-carboxylate
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Reaction Setup: To a solution of a suitable starting material, such as a di-substituted pyridine, in an appropriate solvent like methanol, add the necessary reagents for chlorination and esterification.
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Reagent Addition: Slowly add a chlorinating agent (e.g., N-chlorosuccinimide) at a controlled temperature to selectively introduce a chlorine atom at the 4-position.
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Esterification: The methoxycarbonyl group can be introduced via several methods, including palladium-catalyzed carbonylation in the presence of methanol if a suitable precursor is used.
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Work-up and Purification: Upon reaction completion, quench the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent. The crude product can then be purified using column chromatography on silica gel.
Step 2: Formation of the Sodium Salt
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Salt Formation: Dissolve the purified methyl 4-chloro-3-hydroxypyridine-5-carboxylate in a suitable solvent such as methanol or ethanol.
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Base Addition: Add one equivalent of sodium hydroxide or sodium methoxide solution dropwise while stirring.
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Isolation: The sodium salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product, Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate.
Diagram of Proposed Synthetic Workflow
Caption: A hypothesized two-step synthetic pathway for Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate.
Analytical Characterization and Data Interpretation
Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. The following techniques are recommended:
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and connectivity of atoms. | ¹H NMR: Expect distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. ¹³C NMR: Expect signals for all unique carbon atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. | A molecular ion peak corresponding to the mass of the free acid or an adduct. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating high purity, with the retention time being characteristic of the compound under specific chromatographic conditions. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the molecule. | Characteristic absorption bands for the C=O of the ester, C-Cl bond, and O-H (or O-Na) group. |
Diagram of Analytical Workflow
Caption: A standard analytical workflow for the characterization of a novel chemical entity.
Potential Applications in Drug Discovery
While specific biological activity data for Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate is not yet publicly available, the structural motifs present in the molecule suggest several potential applications in drug discovery. The substituted pyridin-3-ol core is a key pharmacophore in a number of enzyme inhibitors. For example, compounds with this scaffold have been investigated as inhibitors of kinases, metalloenzymes, and other enzyme classes.
The presence of the chloro and methoxycarbonyl substituents allows for fine-tuning of the molecule's properties and provides vectors for further chemical modification to explore structure-activity relationships (SAR). Researchers can use this compound as a building block or a starting point for library synthesis to screen against a variety of biological targets.
Conclusion and Future Directions
Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate represents a novel chemical entity with significant potential for application in medicinal chemistry and drug discovery. Although detailed public information is scarce, this guide provides a solid foundation for researchers by proposing a viable synthetic route, outlining a comprehensive analytical characterization strategy, and discussing its potential therapeutic applications based on the known properties of the pyridin-3-ol scaffold. Future research should focus on the successful synthesis and characterization of this compound, followed by screening for biological activity to unlock its full therapeutic potential.
References
As this is a novel compound with limited public data, direct references are not available. The information and hypotheses presented are based on general principles of organic chemistry and medicinal chemistry, as well as the analysis of related compounds found in chemical databases and patent literature. For researchers interested in this area, a thorough search of patent databases such as Google Patents, the USPTO, and the European Patent Office for related pyridine derivatives is recommended.
